
2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 7-position, a hydroxyl group at the 4-position, and a carbonitrile group at the 3-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile typically involves the reaction of 7-fluoro-4-hydroxyquinoline-3-carbonitrile with an appropriate amine source under specific conditions. One common method involves the use of ammonium acetate as a catalyst in ethanol. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The amino, hydroxyl, and fluorine groups can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups. These derivatives can exhibit unique chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity is of interest for studying its potential as an antimicrobial, antiviral, and anticancer agent. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine: Research into the compound’s medicinal properties includes its potential use as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes. Its stability and reactivity can be harnessed for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and RNA can inhibit the replication of viruses and bacteria, making it a potential antimicrobial agent . Additionally, its ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile include:
- 2-Amino-4-hydroxyquinoline-3-carbonitrile
- 2-Amino-4-arylquinoline-3-carbonitriles
- Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 7-position enhances its stability and reactivity, making it a valuable compound for various research applications. Additionally, its ability to undergo diverse chemical reactions and form a wide range of derivatives further highlights its versatility and importance in scientific research.
Properties
Molecular Formula |
C10H6FN3O |
|---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
2-amino-7-fluoro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6FN3O/c11-5-1-2-6-8(3-5)14-10(13)7(4-12)9(6)15/h1-3H,(H3,13,14,15) |
InChI Key |
AHVLXOVHFZHZQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C(C2=O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


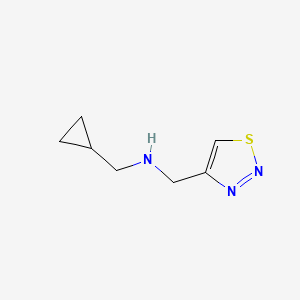
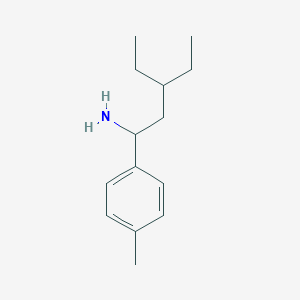
![4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13221832.png)
![Methyl 4-[(3-methylpentan-2-yl)amino]butanoate](/img/structure/B13221840.png)
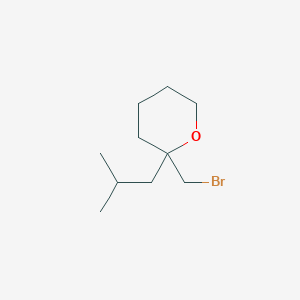
![Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13221860.png)
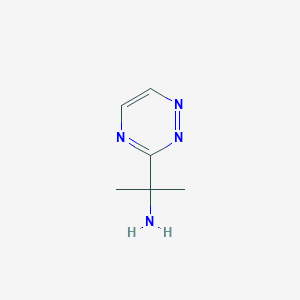
![2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol](/img/structure/B13221872.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13221879.png)
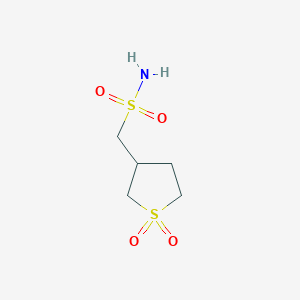
![2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13221888.png)
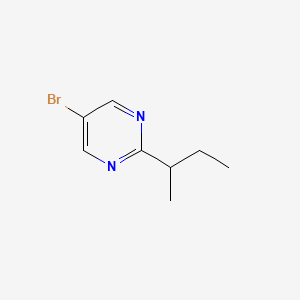
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13221902.png)
![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13221916.png)
